N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Methoxyphenyl Group:
Formation of the Phenylacetamide Moiety: The phenylacetamide group is introduced through amide bond formation, typically using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a scaffold for drug development.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methoxyphenyl group contribute to its binding affinity and selectivity for certain proteins and enzymes . This interaction can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide.
Phenylacetamide Derivatives: Other phenylacetamide compounds, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide, also exhibit similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H26N2O2/c1-25-19-11-9-18(10-12-19)20(23-13-5-6-14-23)16-22-21(24)15-17-7-3-2-4-8-17/h2-4,7-12,20H,5-6,13-16H2,1H3,(H,22,24) |
InChI Key |
JLJFFBXKYSDBJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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